

Application Note: Quantification of L-Tyrosine-d2 by LC-MS/MS

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Compound of Interest

Compound Name: L-Tyrosine-d2-2

Cat. No.: B1600381

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Introduction

L-Tyrosine is a crucial amino acid involved in numerous metabolic pathways, including the synthesis of neurotransmitters and thyroid hormones.[1] Stable isotope-labeled L-Tyrosine, such as L-Tyrosine-d2, serves as an excellent internal standard for accurate and precise quantification of its unlabeled counterpart in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, chromatographic separation, and ionization efficiency.[2][3] This application note provides a detailed protocol for the detection and quantification of L-Tyrosine-d2 using a triple quadrupole mass spectrometer, intended for researchers, scientists, and professionals in drug development.

Principle

This method utilizes a liquid chromatography system to separate L-Tyrosine-d2 from other sample components, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (in this case, protonated L-Tyrosine-d2) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective and sensitive technique allows for accurate quantification even at low concentrations in complex biological samples.[4]

Experimental Protocols

Materials and Reagents

- L-Tyrosine-d2 ($\geq 98\%$ purity, isotopic purity $\geq 98\%$)
- L-Tyrosine ($\geq 98\%$ purity)
- LC-MS grade acetonitrile (ACN)
- LC-MS grade methanol (MeOH)
- LC-MS grade water
- Formic acid (FA, $\geq 98\%$ purity)
- Human plasma (K2-EDTA)
- Microcentrifuge tubes
- Syringe filters (0.22 μm)
- HPLC vials

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
- Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
[\[4\]](#)

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Tyrosine and L-Tyrosine-d2 in a 50:50 mixture of methanol and water to prepare individual 1 mg/mL stock solutions.[\[4\]](#) Store stock solutions at -20°C .[\[4\]](#)
- Working Standard Solutions:

- Prepare a series of L-Tyrosine working standard solutions by serially diluting the stock solution with 50:50 methanol/water to create calibration standards.
- Prepare a working internal standard (IS) solution of L-Tyrosine-d2 at a concentration of 1 µg/mL by diluting the stock solution with 50:50 methanol/water.[4]

Sample Preparation (Protein Precipitation)

- Thaw human plasma samples on ice.[2][4]
- In a microcentrifuge tube, add 50 µL of plasma.[4]
- Add 10 µL of the 1 µg/mL L-Tyrosine-d2 internal standard working solution to each plasma sample (and to each calibration curve point).[4]
- Vortex for 10 seconds.[4]
- Add 200 µL of ice-cold acetonitrile to precipitate proteins.[4]
- Vortex vigorously for 1 minute.[4]
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2][4]
- Transfer the supernatant to a clean microcentrifuge tube.[2][4]
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water with 0.1% Formic Acid : 2% Acetonitrile with 0.1% Formic Acid).[4]
- Vortex for 30 seconds.[4]
- Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[4]

Data Presentation

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Value
Column	Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[2][4]
Mobile Phase A	0.1% Formic Acid in Water[2]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[2]
Gradient	Linear gradient (e.g., 5% to 95% B over several minutes)[2]
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL

Note: A chiral HPLC column may be necessary for the separation of D- and L-isomers if required.[4]

Table 2: Mass Spectrometry (MS) Parameters

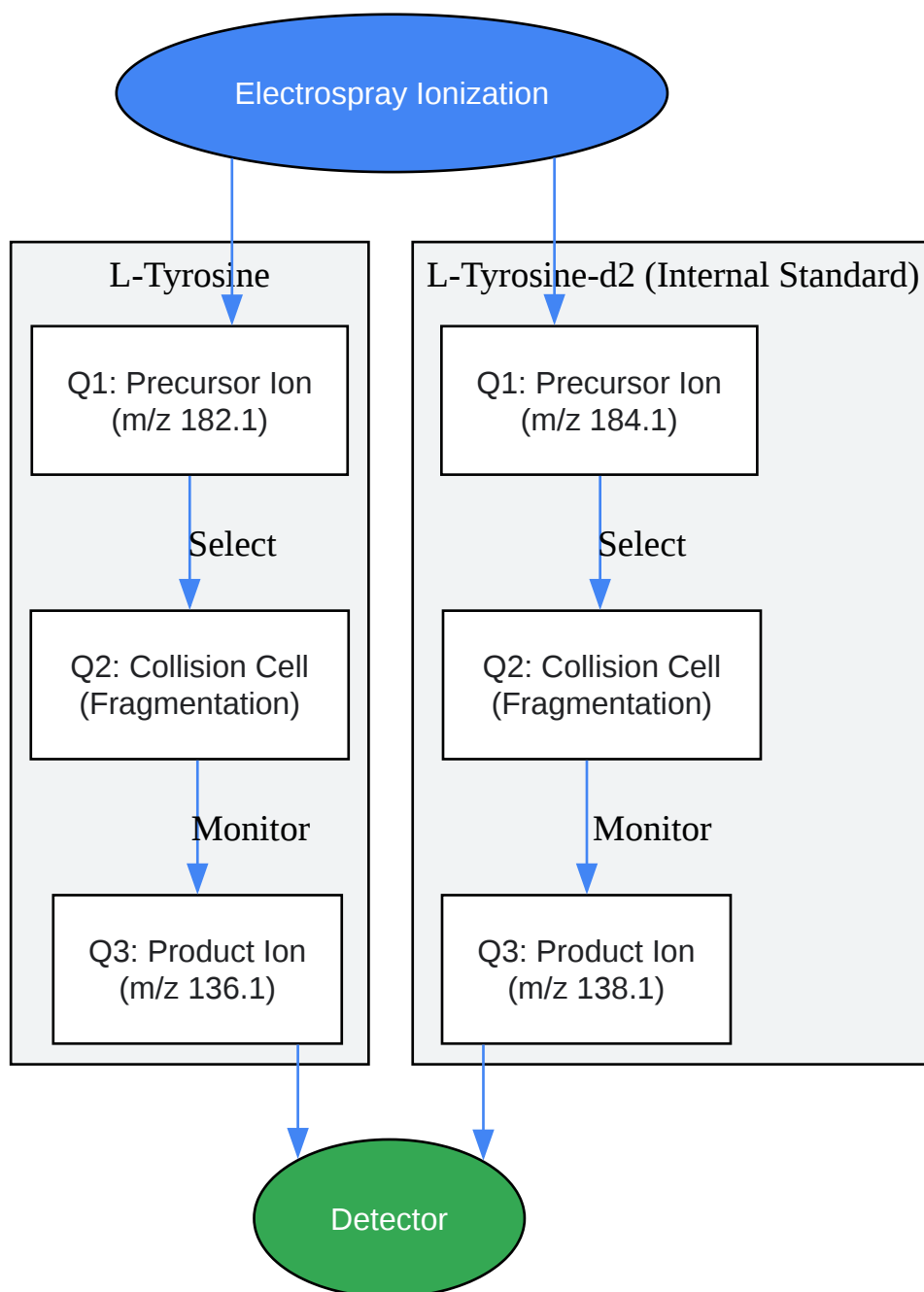
Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Declustering Potential (V)
L-Tyrosine	182.1	136.1	100	15	30
L-Tyrosine-d2	184.1	138.1	100	15	30

Note: The MRM transition for L-Tyrosine is well-established.^[5] The transition for L-Tyrosine-d2 is predicted based on a +2 Da mass shift due to deuterium labeling.

Visualizations



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